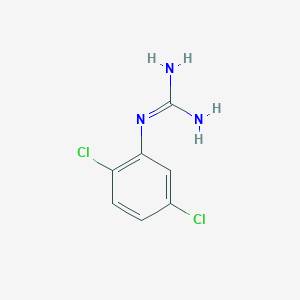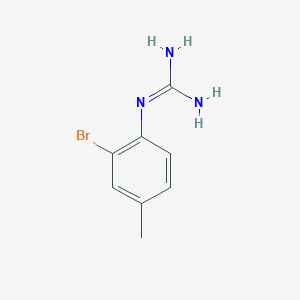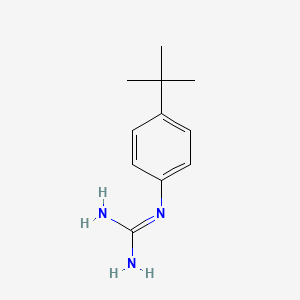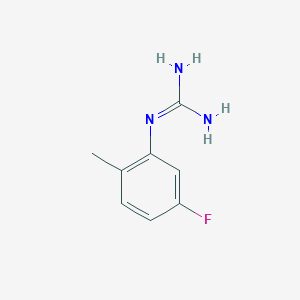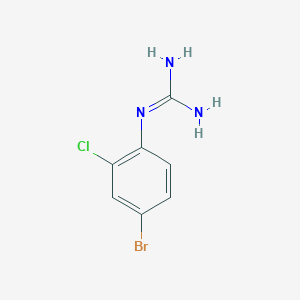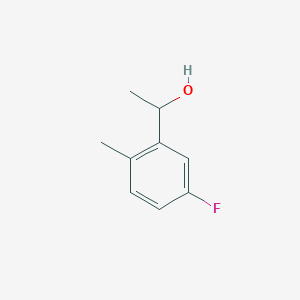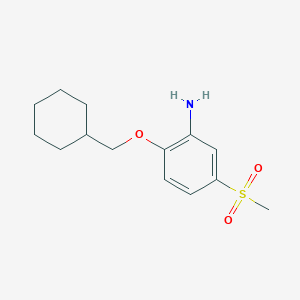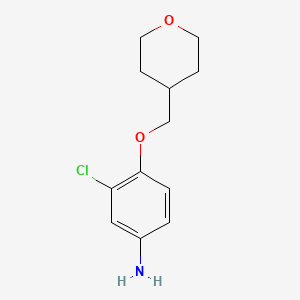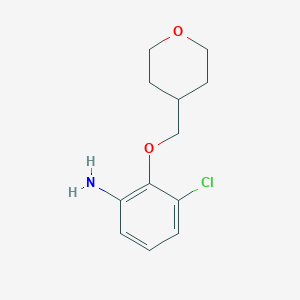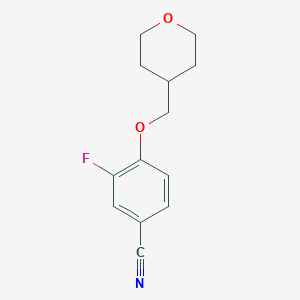
5-(Cyclohexylmethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexylmethoxy)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethoxy)pyridin-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminopyridine, which serves as the core structure.
Substitution Reaction: The 5-position of the pyridine ring is substituted with a cyclohexylmethoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the pyridine ring is replaced by the cyclohexylmethoxy group.
Reaction Conditions: The substitution reaction is often carried out in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
5-(Cyclohexylmethoxy)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethoxy group may enhance the compound’s binding affinity and selectivity for these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: The core structure without the cyclohexylmethoxy group.
5-Methoxypyridin-2-amine: A similar compound with a methoxy group instead of a cyclohexylmethoxy group.
5-(Cyclohexylmethoxy)pyridine: Lacks the amine group at the 2-position.
Uniqueness
5-(Cyclohexylmethoxy)pyridin-2-amine is unique due to the presence of both the cyclohexylmethoxy group and the amine group, which can confer distinct chemical and biological properties. The cyclohexylmethoxy group may enhance lipophilicity and membrane permeability, while the amine group can participate in various chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
5-(cyclohexylmethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRPMCOHBCTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)
